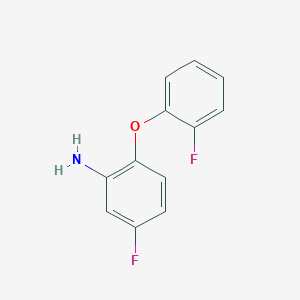

5-Fluoro-2-(2-fluorophenoxy)aniline

Descripción general

Descripción

5-Fluoro-2-(2-fluorophenoxy)aniline: is a fluorinated aromatic amine with the molecular formula C12H9F2NO and a molecular weight of 221.20 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-fluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-fluoronitrobenzene with 2-fluorophenol in the presence of a base such as potassium carbonate . The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding aniline using a reducing agent like iron powder or hydrogenation over a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Fluoro-2-(2-fluorophenoxy)aniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro precursor of this compound can be reduced to the aniline form.

Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: or like palladium on carbon.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of quinones or other oxidized aromatic compounds.

Reduction: Conversion to the corresponding aniline.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry :

- 5-Fluoro-2-(2-fluorophenoxy)aniline is utilized as a lead compound in drug discovery due to its biological activity. Research indicates that modifications to the phenoxy group can influence its efficacy against various diseases, including malaria and cancer .

- It has been investigated for its potential as an anticancer agent, with studies showing promising antiproliferative effects against non-small cell lung cancer (NSCLC) models. For instance, derivatives of this compound have exhibited IC50 values ranging from 1.38 µM to 9.70 µM in cell line assays .

- Proteomics :

-

Antiparasitic Activity :

- Studies have highlighted its antiplasmodial properties, indicating that it may be effective against malaria parasites. The presence of fluorine atoms enhances its interaction with biological targets, making it a candidate for further development in antimalarial therapies.

Anticancer Activity

A comparative study evaluated several derivatives of this compound for their anticancer properties using the MTT assay on NSCLC cell lines such as A549 and H1975. The results indicated significant antiproliferative activity, demonstrating the compound's potential as a lead for cancer therapy.

| Compound Name | IC50 (µM) | Target | Notes |

|---|---|---|---|

| This compound | Varies | NSCLC | Antiproliferative activity observed |

| 5-Fluoro-2-(4-fluorophenoxy)aniline | Varies | NSCLC | Similar mechanism; varying potency |

| 5-Bromo-2-(3-fluorophenoxy)aniline | Varies | NSCLC | Structural variation affects binding |

Protein Binding Studies

Research has focused on the binding affinity of this compound to proteins such as BSA. Fluorescence spectroscopy analyses revealed effective binding interactions, indicating its potential for therapeutic applications and drug formulation .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(2-fluorophenoxy)aniline in biological systems is not well-documented. its fluorinated structure suggests that it may interact with biological targets through hydrophobic interactions and hydrogen bonding . The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparación Con Compuestos Similares

- 2-Fluoroaniline

- 4-Fluoroaniline

- 2,4-Difluoroaniline

Comparison: 5-Fluoro-2-(2-fluorophenoxy)aniline is unique due to the presence of two fluorine atoms on different aromatic rings, which can influence its reactivity and interaction with biological targets. Compared to other fluorinated anilines, this compound may exhibit distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Actividad Biológica

5-Fluoro-2-(2-fluorophenoxy)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its efficacy and applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H10F2N

- Molecular Weight : 233.22 g/mol

This compound features a fluorinated aniline moiety, which is known to enhance pharmacological properties through increased metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms in its structure enhances lipophilicity and binding affinity, making it a promising candidate for drug development.

Antitumor Activity

Research has shown that this compound exhibits significant antitumor activity. A study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 15.3 |

These results indicate that the compound effectively reduces cell viability, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values against selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound possesses notable antibacterial properties, making it a candidate for further investigation in the treatment of bacterial infections .

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks, resulting in a significant reduction in tumor volume compared to control groups. The study concluded that the compound's mechanism involves apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Antimicrobial Effectiveness

Another investigation assessed the antimicrobial effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that treatment with this compound led to a reduction in biofilm formation by over 50%, highlighting its potential as an anti-biofilm agent .

Propiedades

IUPAC Name |

5-fluoro-2-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXILGPDCFFAUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277600 | |

| Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946683-82-5 | |

| Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946683-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.